
Ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-ethoxyquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-ethoxyquinoline-3-carboxylate is a complex organic compound with a molecular formula of C20H18N2O4. This compound features a quinoline core substituted with ethoxy and carboxylate groups, and an amino group linked to a 2,3-dihydro-1,4-benzodioxin moiety. The unique structure of this compound makes it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-ethoxyquinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the 2,3-dihydro-1,4-benzodioxin-6-ylamine, which is then reacted with ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-ethoxyquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or carboxylate groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline compounds
Aplicaciones Científicas De Investigación
Ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-ethoxyquinoline-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-ethoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-ethoxyquinoline-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-quinolinecarboxylate: This compound lacks the ethoxy group at the 6-position, which may affect its chemical reactivity and biological activity.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: This compound has a different core structure and functional groups, leading to different properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C22H22N2O5 |
|---|---|
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-ethoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C22H22N2O5/c1-3-26-15-6-7-18-16(12-15)21(17(13-23-18)22(25)27-4-2)24-14-5-8-19-20(11-14)29-10-9-28-19/h5-8,11-13H,3-4,9-10H2,1-2H3,(H,23,24) |
Clave InChI |
FAJATTYYPNXUCW-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC4=C(C=C3)OCCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-2-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11626897.png)
![1-oxo-1-phenylpropan-2-yl 2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B11626899.png)
![5-chloro-2-hydroxy-N'-[(3Z)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11626917.png)
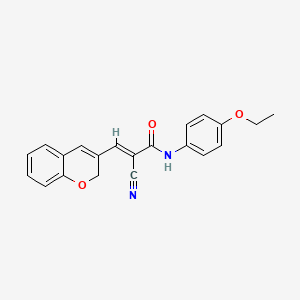
![2-[(4-Ethoxyphenyl)amino]naphthalene-1,4-dione](/img/structure/B11626928.png)

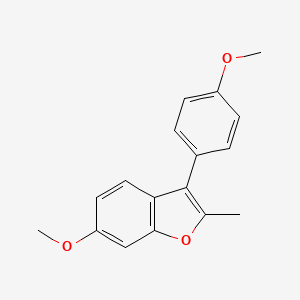
![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B11626948.png)
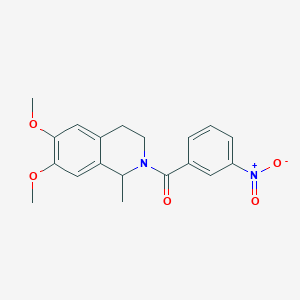
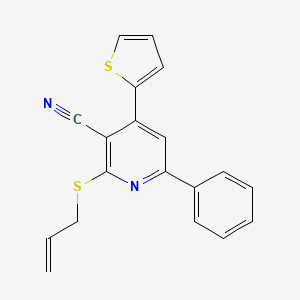
![4-(2-fluorophenyl)-3-(4-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11626958.png)
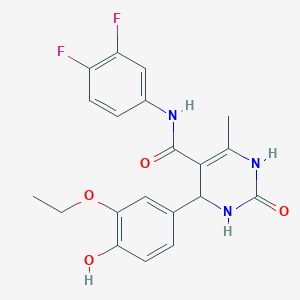
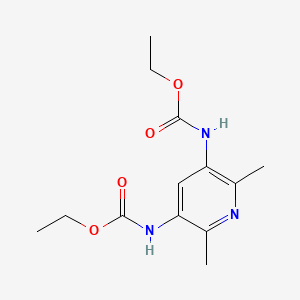
![(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B11626973.png)
